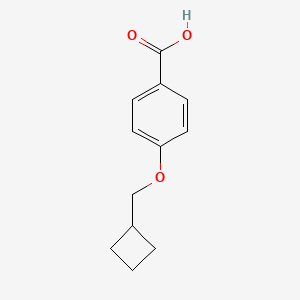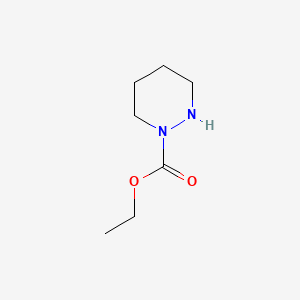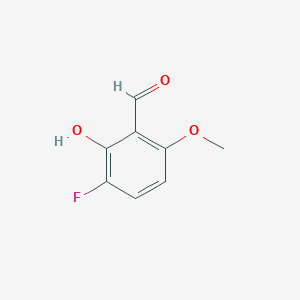
Carbosulfan
Vue d'ensemble
Description
Carbosulfan is a chemical compound known for its diverse applications in various fields. It is a derivative of benzofuran and is often used in the synthesis of other complex molecules. This compound is also known by its synonym, this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbosulfan involves several steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with dibutylamine and thiophosgene under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Carbosulfan undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Carbosulfan has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Carbosulfan involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbofuran: Another benzofuran derivative with similar chemical properties.
Carbaryl: A carbamate insecticide with a different mechanism of action.
Methomyl: A carbamate compound used as an insecticide.
Uniqueness
Carbosulfan is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C20H32N2O3S |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(dibutylamino)sulfanylmethyl]carbamate |
InChI |
InChI=1S/C20H32N2O3S/c1-5-7-12-22(13-8-6-2)26-15-21-19(23)24-17-11-9-10-16-14-20(3,4)25-18(16)17/h9-11H,5-8,12-15H2,1-4H3,(H,21,23) |
Clé InChI |
FABFUHUAVHHSSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)SCNC(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B8766968.png)











![7-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8767047.png)
